Product packaging for 3,4-Dibromo-5-methyl-2-thiophene aldehyde(Cat. No.:)

3,4-Dibromo-5-methyl-2-thiophene aldehyde

Cat. No.: B13137099
M. Wt: 283.97 g/mol
InChI Key: UROATTXPFLNJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Thiophene (B33073) Aldehydes as Synthetic Intermediates

Halogenated thiophene aldehydes are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide variety of functional materials and biologically active molecules. ontosight.ainih.gov The importance of these intermediates lies in the dual reactivity conferred by the aldehyde and the halogen substituents, which can be addressed with high selectivity in subsequent chemical reactions.

The bromine atoms on the thiophene ring are particularly useful for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. jcu.edu.augoogle.com These reactions are foundational in modern organic synthesis for constructing complex molecular frameworks, including conjugated oligomers and polymers. For instance, brominated thiophenes are essential precursors for polythiophenes, a class of conductive polymers with applications in optoelectronic devices like organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (OLEDs). ontosight.ainih.gov The position of the bromine atoms dictates the regiochemistry of the resulting polymer, which in turn significantly influences its electronic and physical properties. nih.gov

Simultaneously, the aldehyde group is a versatile functional handle that can participate in a vast number of chemical transformations. It can be easily converted into other functional groups or used to construct new ring systems. Common reactions involving the aldehyde group include condensations to form Schiff bases or chalcones, oxidation to carboxylic acids, reduction to alcohols, and Wittig-type olefination reactions. researchgate.netresearchgate.net This reactivity is widely exploited in medicinal chemistry to synthesize diverse derivatives for biological screening. nih.govrsc.org For example, thiophene aldehydes are used to prepare thiazole (B1198619) derivatives and other heterocyclic systems known to possess a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. eprajournals.comresearchgate.net

The presence of both halogens and an aldehyde on the same thiophene scaffold allows for orthogonal synthetic strategies, where one functional group can be reacted while the other remains intact for a later transformation. This capability makes these compounds highly valuable for the modular and efficient synthesis of complex target structures.

Table 1: Reactivity and Synthetic Utility of Functional Groups in 3,4-Dibromo-5-methyl-2-thiophene aldehyde

Functional Group Position Key Reactions Synthetic Applications
Aldehyde C2 Condensation, Oxidation, Reduction, Wittig Reaction, Dithioacetal formation researchgate.net Synthesis of heterocycles (e.g., Schiff bases, thiazoles), Polymer functionalization researchgate.net, Bioactive molecule synthesis researchgate.net
Bromo C3, C4 Suzuki Coupling, Stille Coupling, Kumada Coupling, Lithiation/Metal-Halogen Exchange jcu.edu.augoogle.com Formation of C-C bonds, Synthesis of conjugated polymers and oligomers ontosight.ai, Complex molecule synthesis jcu.edu.au
Methyl C5 N/A (modulator) Influences solubility and electronic properties of derived materials

Overview of Research Trajectories for this compound and Related Architectures

Research involving this compound and structurally similar compounds primarily follows two major trajectories: the development of novel organic electronic materials and the discovery of new pharmacologically active agents.

In materials science , the focus is on utilizing these compounds as monomers for the synthesis of functionalized and regioregular polythiophenes. nih.gov The 3,4-dibromo substitution pattern is particularly relevant for creating specific polymer linkages that can influence the material's final properties. The synthesis of poly(3-bromo-4-hexylthiophen-2,5-diyl), for example, has been achieved through a "halogen dance" reaction followed by polymerization, demonstrating how specific bromination patterns can lead to novel polymer structures. rsc.org The additional methyl and aldehyde groups on a monomer like this compound offer further opportunities for tuning. The methyl group can enhance solubility and processability, while the aldehyde group can be used for post-polymerization functionalization, allowing for the attachment of other chemical moieties to fine-tune the polymer's electronic properties or to act as a sensor. researchgate.netcmu.edu

In medicinal chemistry , the thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs. nih.govrsc.org Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor effects. eprajournals.comresearchgate.net Compounds like this compound serve as scaffolds for generating libraries of new chemical entities. The aldehyde group can be readily transformed into various functional groups or used to build larger heterocyclic systems, while the bromine atoms can be substituted via cross-coupling reactions to introduce diverse aryl or heteroaryl substituents. jcu.edu.au This modular approach allows chemists to systematically explore the structure-activity relationship (SAR) of new compound series in the search for potent and selective drug candidates. rsc.org For example, related brominated thiophene aldehydes have been used as building blocks to synthesize compounds with potential applications as insecticides or as agents for biological studies. beilstein-journals.orgchemicalbook.com

Table 2: Examples of Related Halogenated Thiophene Aldehydes and Their Research Applications

Compound Name Structure Documented Application Area Reference(s)
5-Bromothiophene-2-carbaldehyde C₅H₃BrOS Synthesis of fluorinated thiophenes for imaging; building block for compounds with anti-inflammatory and antitumor activity. chemicalbook.com
4-Bromo-2-thiophenecarboxaldehyde C₅H₃BrOS Building block for synthesizing tetrahydroisoquinolinones and 1,2,4-triazole (B32235) derivatives. sigmaaldrich.com
3,4-Dibromo-2,5-bis(chloromethyl)thiophene C₆H₄Br₂Cl₂S Intermediate for creating various 3,4-dibromo-2,5-bis-substituted thiophenes with potential pharmacological activity. kyushu-u.ac.jp
5,5′′-Dibromo-2,2′:5′,2′′-terthiophene C₁₂H₆Br₂S₃ Building block for synthesizing semiconducting small molecules, oligomers, and polymers for organic electronics. ossila.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2OS B13137099 3,4-Dibromo-5-methyl-2-thiophene aldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Br2OS

Molecular Weight

283.97 g/mol

IUPAC Name

3,4-dibromo-5-methylthiophene-2-carbaldehyde

InChI

InChI=1S/C6H4Br2OS/c1-3-5(7)6(8)4(2-9)10-3/h2H,1H3

InChI Key

UROATTXPFLNJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C=O)Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Dibromo 5 Methyl 2 Thiophene Aldehyde

Strategic Precursor Synthesis and Halogenation Protocols

The construction of the 3,4-Dibromo-5-methyl-2-thiophene aldehyde framework hinges on the precise introduction of substituents onto the thiophene (B33073) ring. This typically involves a multi-step sequence commencing with a suitably substituted thiophene precursor, followed by regioselective bromination and subsequent formylation.

Regioselective Bromination of Thiophene Precursors

The regiochemical outcome of thiophene bromination is highly dependent on the directing effects of existing substituents and the choice of brominating agent and reaction conditions. Starting from 2-methylthiophene (B1210033), bromination can be directed to specific positions on the thiophene ring. For instance, the use of N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can facilitate bromination at the activated positions. A general procedure for the bromination of 2-methylthiophene involves reacting it with NBS under reflux, which can lead to the formation of brominated methylthiophene derivatives. figshare.com

To achieve the desired 3,4-dibromo substitution pattern, a multi-step approach is often necessary. One potential pathway involves the initial synthesis of 3,4-dibromothiophene (B32776). This can be accomplished through the debromination of 2,3,4,5-tetrabromothiophene using a reducing agent such as zinc powder in acetic acid. google.com Subsequent functionalization of the 3,4-dibromothiophene intermediate would then be required to introduce the methyl and aldehyde groups at the 2- and 5-positions, respectively.

Formylation Approaches for Aldehyde Moiety Introduction

The introduction of an aldehyde group onto the thiophene ring is a critical step in the synthesis of the target compound. Several formylation methods are available, with the Vilsmeier-Haack and Rieche reactions being particularly prominent for electron-rich heterocycles like thiophene.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). cambridge.orggoogle.comijpcbs.com This electrophilic species then attacks the electron-rich thiophene ring to introduce the formyl group. The reaction is generally mild and efficient for a variety of aromatic and heteroaromatic substrates. ijpcbs.com For thiophene and its derivatives, formylation typically occurs at the 2-position. cambridge.org A general procedure involves the reaction of the thiophene substrate with the pre-formed or in situ generated Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the desired aldehyde.

The Rieche formylation , while less common, offers an alternative route. This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst.

Sequential Multi-Step Synthetic Pathways

Given the specific substitution pattern of this compound, a sequential, multi-step synthesis is the most logical approach. A plausible synthetic route could commence with 2-methylthiophene.

A potential synthetic sequence is outlined below:

Bromination of 2-methylthiophene: Treatment of 2-methylthiophene with a brominating agent such as N-bromosuccinimide can lead to the formation of brominated intermediates. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired dibromination at the 3 and 4 positions.

Formylation of 3,4-dibromo-2-methylthiophene (B8673033): The resulting 3,4-dibromo-2-methylthiophene can then be subjected to a Vilsmeier-Haack formylation. The electron-donating methyl group at the 2-position would direct the formylation to the vacant 5-position, yielding the target compound, this compound.

An alternative strategy could involve starting with 3,4-dibromothiophene, followed by sequential introduction of the methyl and aldehyde groups through metallation and reaction with appropriate electrophiles. For example, lithiation of 3,4-dibromothiophene followed by quenching with an electrophile could introduce one substituent, and a subsequent functionalization step could install the second.

Transition-Metal Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Analogs

The bromine atoms at the 3- and 4-positions of this compound serve as valuable handles for the synthesis of a diverse array of analogs through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted thiophene derivatives.

Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura, Stille, Kumada)

Palladium catalysts are extensively used in cross-coupling reactions due to their high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely employed for the synthesis of biaryl and heteroaryl compounds. For dibromothiophenes, the regioselectivity of the coupling is an important consideration. Generally, the bromine atom at the 2-position of a thiophene ring is more reactive towards palladium-catalyzed coupling than a bromine at the 3-position.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90Good to Excellent
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100High

This table represents typical conditions for Suzuki-Miyaura couplings of bromothiophenes and is for illustrative purposes.

The Stille coupling utilizes organotin compounds (organostannanes) as the coupling partners for organic halides. wikipedia.orgresearchgate.net This reaction is known for its tolerance to a wide range of functional groups and the stability of the organostannane reagents. researchgate.net The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. For 2,3-dibromothiophene, Stille coupling with organostannanes has been shown to occur regioselectively at the 2-position. researchgate.net

CatalystLigandAdditiveSolventTemperature (°C)
Pd(PPh₃)₄PPh₃LiClToluene110
Pd₂(dba)₃AsPh₃CuIDMF80

This table represents typical conditions for Stille couplings of bromothiophenes and is for illustrative purposes.

The Kumada coupling employs a Grignard reagent as the organometallic nucleophile to couple with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is often catalyzed by either palladium or nickel complexes. wikipedia.org Due to the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be more limited compared to the Suzuki and Stille reactions.

CatalystSolventTemperature (°C)
NiCl₂(dppp)THFReflux
Pd(PPh₃)₄THFRoom Temperature to Reflux

This table represents typical conditions for Kumada couplings of bromothiophenes and is for illustrative purposes.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. wikipedia.org Nickel(II) complexes are often used as precatalysts in these transformations. Nickel-catalyzed Kumada couplings, for example, are well-established for the formation of C-C bonds. wikipedia.org Furthermore, nickel can catalyze the cross-coupling of aryl triflates with alkyl thiols, demonstrating its utility in forming C-S bonds. chemrxiv.org Recent advancements have also shown the potential of nickel catalysis in the cross-coupling polycondensation of thiophene derivatives. figshare.com

CatalystLigandReductant (if applicable)Solvent
NiCl₂(dppp)dppp-THF
Ni(cod)₂DPEphos-Toluene
Ni(OAc)₂dppbzZnDMA

This table represents typical conditions for Nickel-catalyzed couplings and is for illustrative purposes.

Optimization of Catalyst Systems and Reaction Conditions

The primary route to this compound typically involves the formylation of a 3,4-dibromo-2-methylthiophene precursor. The most common method for this transformation is the Vilsmeier-Haack reaction, which, while highly effective, utilizes a stoichiometric reagent rather than a catalyst. numberanalytics.comjk-sci.com Optimization, therefore, centers on reaction conditions such as solvent, temperature, and the specific nature of the formylating agent to maximize yield and purity.

The Vilsmeier-Haack reaction involves an electron-rich aromatic compound, a substituted amide like N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphoryl chloride (POCl₃), which together form the electrophilic Vilsmeier reagent. jk-sci.comthieme-connect.de The reactivity of the thiophene substrate is crucial; electron-donating groups enhance the reaction rate, while electron-withdrawing groups, such as the bromine atoms present in the precursor, decrease it.

Optimization strategies for the formylation of substituted thiophenes include:

Vilsmeier Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the thiophene substrate is a critical parameter. An excess of the reagent can lead to side reactions or purification challenges, while an insufficient amount results in incomplete conversion.

Temperature Control: The reaction temperature is dependent on the reactivity of the substrate, with typical ranges from below 0°C to 80°C. jk-sci.com For the deactivated 3,4-dibromo-2-methylthiophene, moderate heating may be necessary to achieve a reasonable reaction rate. However, excessive temperatures can lead to decomposition or the formation of undesired byproducts. rsc.org

Regioselectivity: In asymmetrically substituted thiophenes, the size and nature of the Vilsmeier reagent can influence the position of formylation. While the target molecule has a defined substitution pattern, this principle is key in the synthesis of related compounds. researchgate.net

The following table summarizes typical conditions for the Vilsmeier-Haack reaction on thiophene derivatives.

Substrate TypeReagentsSolventTemperatureOutcome
Electron-Rich ThiophenesDMF/POCl₃Dichloromethane0°C to RTHigh yield of 2-formyl product
Deactivated ThiophenesDMF/POCl₃1,2-Dichloroethane50-80°CModerate to good yield
Sterically Hindered ThiophenesBulky Formamide/POCl₃TolueneElevatedImproved regioselectivity

Functional Group Interconversions and Advanced Transformations

The aldehyde functional group and the bromine atoms on the thiophene nucleus of this compound provide a rich platform for a variety of chemical transformations.

The Corey-Fuchs reaction is a powerful two-step method for the one-carbon homologation of an aldehyde into a terminal alkyne. This transformation is highly applicable to this compound, converting the formyl group into a reactive ethynyl (B1212043) group.

The process involves:

Wittig-type Reaction: The aldehyde is first reacted with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This step produces a geminal dibromoalkene intermediate.

Rearrangement and Elimination: The isolated dibromoalkene is then treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). This induces a Fritsch-Buttenberg-Wiechell rearrangement, involving a halogen-metal exchange followed by elimination, to yield the terminal alkyne.

This transformation provides a synthetic route to 2-ethynyl-3,4-dibromo-5-methylthiophene, a valuable building block for cross-coupling reactions such as Sonogashira coupling.

The aldehyde group can be readily transformed into other oxidation states, providing access to corresponding alcohols and carboxylic acids.

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3,4-Dibromo-5-methylthiophen-2-yl)methanol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comresearchgate.net This reaction is generally high-yielding and chemoselective, leaving the dibromothiophene core intact.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to 3,4-Dibromo-5-methyl-2-thiophenecarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid), or milder reagents like sodium chlorite. organic-chemistry.orgyoutube.com The choice of oxidant is critical to avoid undesired reactions with the sensitive thiophene ring.

TransformationReagent(s)SolventProduct
ReductionSodium Borohydride (NaBH₄)Methanol/Ethanol(3,4-Dibromo-5-methylthiophen-2-yl)methanol
OxidationPotassium Permanganate (KMnO₄)Acetone/Water3,4-Dibromo-5-methyl-2-thiophenecarboxylic acid

Nucleophilic Addition: The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols after aqueous workup. This allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents at the carbon adjacent to the thiophene ring.

Electrophilic Aromatic Substitution (EAS): Thiophene is generally more reactive than benzene (B151609) towards EAS. researchgate.net However, the thiophene ring in this compound is heavily substituted with electron-withdrawing groups (two bromine atoms and a formyl group). These groups strongly deactivate the ring towards further electrophilic attack. Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur on this substrate under standard conditions. Any forced reaction would likely result in low yields and a mixture of products or decomposition.

Halogen-metal exchange is a cornerstone strategy for the functionalization of polyhalogenated aromatic and heteroaromatic compounds. For this compound, this reaction offers a regioselective pathway to introduce a new substituent at either the C3 or C4 position.

The process typically involves treating the dibromo-compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C). mdpi.com The low temperature is crucial to prevent the organolithium reagent from acting as a nucleophile and attacking the aldehyde group. At this temperature, the kinetically favored process is the exchange of a bromine atom for a lithium atom, generating a thienyllithium intermediate. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Examples of electrophiles include:

Alkylation: Quenching with alkyl halides (e.g., methyl iodide) to introduce alkyl groups.

Carboxylation: Quenching with carbon dioxide (CO₂) to form a carboxylic acid.

Borylation: Quenching with boronic esters to create intermediates for Suzuki cross-coupling reactions.

The regioselectivity of the lithium-halogen exchange (i.e., whether the bromine at C3 or C4 is exchanged) can be influenced by steric and electronic factors, as well as the presence of directing groups.

Green Chemistry Principles and Sustainable Synthetic Routes

Safer Reagents: The traditional Vilsmeier-Haack reaction uses hazardous reagents like POCl₃ or thionyl chloride. Greener alternatives for the preparation of the Vilsmeier reagent have been developed, for instance, using phthaloyl dichloride, which generates recoverable phthalic anhydride (B1165640) as a byproduct, improving atom economy and reducing toxic waste. scirp.orgresearchgate.net

Solvent Reduction and Replacement: Many synthetic steps in thiophene chemistry utilize halogenated solvents like chloroform (B151607) or dichloromethane. Green chemistry encourages their replacement with safer alternatives such as 2-methyltetrahydrofuran, or the use of solvent-free reaction conditions where possible. rsc.org Some modern thiophene syntheses have been developed using deep eutectic solvents or even water. rsc.orgorganic-chemistry.org

Atom Economy: The synthesis of the thiophene precursor often involves bromination and other substitution reactions. Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core green chemistry principle. This can involve using catalytic bromination methods or developing one-pot procedures that minimize intermediate isolation steps and associated waste generation. bohrium.com

Energy Efficiency: Utilizing milder reaction conditions, catalysts that operate at lower temperatures, or flow chemistry setups can significantly reduce the energy consumption of the synthesis.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dibromo 5 Methyl 2 Thiophene Aldehyde

Reactivity Profiles of the Aldehyde Functionality

The aldehyde group in 3,4-Dibromo-5-methyl-2-thiophene aldehyde is a key site for various chemical modifications, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a fundamental process in organic chemistry, proceeding through a nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. worktribe.com The presence of the electron-rich thiophene (B33073) ring and the methyl group can influence the reactivity of the aldehyde group. While specific studies on this compound are not prevalent, the general mechanism for imine formation from α,β-unsaturated aldehydes suggests that 1,2-addition to the carbonyl group is a likely pathway. worktribe.com

These condensation reactions are significant as the resulting imines can be further utilized in a variety of synthetic applications, including the synthesis of heterocyclic compounds and as intermediates in C-C bond-forming reactions.

The aldehyde group is susceptible to nucleophilic addition from a wide array of nucleophiles. A common transformation is the reduction of the aldehyde to a primary alcohol. For instance, the structurally similar 3,5-dibromo-2-thiophenecarboxaldehyde can be effectively reduced to 3,5-dibromothiophen-2-yl)methanol using sodium borohydride (B1222165) (NaBH₄). mdpi.com This suggests that this compound would similarly undergo reduction to form (3,4-Dibromo-5-methylthiophen-2-yl)methanol.

Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), can add to the aldehyde to form secondary alcohols. These subsequent transformations of the aldehyde group significantly expand the synthetic utility of the parent compound. The general principle of nucleophilic conjugate addition is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds. acs.org

Reactivity of the Bromine Substituents on the Thiophene Ring

The two bromine atoms at the 3- and 4-positions of the thiophene ring are key to the molecule's utility in cross-coupling reactions and are also subject to interesting rearrangement phenomena.

The bromine substituents on the thiophene ring are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the brominated thiophene with an organoboron reagent, typically an aryl or vinyl boronic acid, to form a new C-C bond. nih.govresearchgate.nettubitak.gov.tr This method is widely used for the synthesis of biaryl and polyaryl compounds containing thiophene units. nih.govnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.govtubitak.gov.tr

Stille Coupling: This involves the reaction of the brominated thiophene with an organotin compound. It is another effective method for C-C bond formation and is compatible with a variety of functional groups, including aldehydes. jcu.edu.au

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the brominated thiophene with amines. This is a valuable method for synthesizing N-aryl and N-heteroaryl thiophene derivatives. researchgate.net

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O and C-S bonds by reacting the brominated thiophene with alcohols, phenols, or thiols. researchgate.net

These cross-coupling reactions provide a versatile platform for the functionalization of the thiophene core, enabling the synthesis of a diverse range of complex molecules.

Table 1: Overview of Cross-Coupling Reactions on Brominated Thiophenes

Reaction Name Bond Formed Coupling Partner Catalyst
Suzuki-MiyauraC-COrganoboron ReagentPalladium
StilleC-COrganotin ReagentPalladium
Buchwald-HartwigC-NAminePalladium
UllmannC-O, C-SAlcohol/ThiolCopper

Brominated thiophenes are known to undergo "halogen dance" rearrangements, which involve the migration of a halogen atom to a different position on the aromatic ring under the influence of a strong base. wikipedia.org This phenomenon, also referred to as halogen scrambling or migration, is driven by the formation of a more stable thermodynamic intermediate. wikipedia.orgscribd.com

In the context of this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce the migration of one of the bromine atoms. The resulting lithiated intermediate can then be trapped with an electrophile to introduce a new substituent at a different position on the thiophene ring. researchgate.net This rearrangement can be a powerful tool for accessing substituted thiophene isomers that are not easily accessible through direct synthesis. wikipedia.orgrsc.org

The regioselectivity of reactions involving the bromine substituents is a critical aspect of the chemical reactivity of this compound. In cross-coupling reactions, the relative reactivity of the bromine at the 3- and 4-positions can be influenced by steric and electronic factors. Generally, the bromine at the α-position (adjacent to the sulfur atom) is more reactive than the bromine at the β-position. However, in this specific molecule, both bromines are at β-positions. Their relative reactivity in a stepwise cross-coupling would depend on the specific reaction conditions and the directing effects of the aldehyde and methyl groups.

Lithium-halogen exchange reactions also exhibit high regioselectivity. The choice of which bromine atom undergoes exchange can often be controlled by temperature and the stoichiometry of the organolithium reagent. mdpi.com For instance, in 2,3,5-tribromothiophene, the bromine at the 2-position is preferentially exchanged at low temperatures. mdpi.com This allows for the selective functionalization of specific positions on the thiophene ring. mdpi.com Such chemo- and regioselective transformations are crucial for the controlled synthesis of complex, multi-substituted thiophene derivatives. mdpi.comresearchgate.net

Detailed Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. This involves a detailed examination of reaction pathways, intermediates, and transition states.

The elucidation of reaction pathways for compounds like this compound relies heavily on a synergistic approach combining spectroscopic analysis and computational modeling. While specific studies on this exact molecule are not extensively detailed in the public domain, the methodologies applied to similar thiophene derivatives provide a clear framework for investigation.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in tracking the progress of a reaction and identifying the structures of products and stable intermediates. For instance, in nucleophilic aromatic substitution (SNAr) reactions, changes in the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can indicate the substitution of a bromine atom.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping the potential energy surface of a reaction. rsc.orgnih.govnih.govresearchgate.net DFT calculations can be used to model the geometries of reactants, products, intermediates, and transition states, as well as to calculate their relative energies. This allows for the prediction of the most likely reaction pathway and the determination of the rate-limiting step. For example, in a study on the reaction between benzaldehyde (B42025) and an amine, DFT was used to identify three distinct transition states corresponding to the formation of a hemiaminal, an internal rearrangement, and the final elimination of water to form a Schiff base. nih.gov Similar computational approaches can be applied to investigate reactions of this compound, such as its condensation with amines or its participation in cross-coupling reactions.

The following table illustrates the types of data that can be obtained from computational studies to map a reaction pathway, using a hypothetical reaction of this compound as an example.

SpeciesMethodBasis SetRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsDFT (B3LYP)6-311+G(d,p)0.0C=O bond length: 1.21 Å
Transition State 1DFT (B3LYP)6-311+G(d,p)+15.2Forming C-Nu bond: 2.15 Å
IntermediateDFT (B3LYP)6-311+G(d,p)-5.8C-Nu bond length: 1.45 Å
Transition State 2DFT (B3LYP)6-311+G(d,p)+10.5Breaking C-Br bond: 2.30 Å
ProductsDFT (B3LYP)6-311+G(d,p)-20.1C-Nu bond length: 1.38 Å

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this exact reaction were not found.

Transition states are high-energy, short-lived configurations along the reaction coordinate that represent the energy barrier that must be overcome for a reaction to proceed. The structure of the transition state determines the stereochemistry and regioselectivity of a reaction. Computational methods, such as DFT, are particularly valuable for elucidating the geometry and energy of transition states, which are often difficult to observe experimentally. nih.gov For instance, in Suzuki-Miyaura cross-coupling reactions of dibrominated pyridazinones, DFT calculations have been employed to identify the transition states for the oxidative addition and transmetalation steps, providing insights into the reaction's regioselectivity. mdpi.com

The following table summarizes key characteristics of intermediates and transition states relevant to the reactivity of this compound, based on general principles and studies of analogous systems.

Species TypeDescriptionMethod of CharacterizationSignificance in Reaction Mechanism
Meisenheimer ComplexAnionic, resonance-stabilized intermediate in SNAr reactions.Spectroscopic (NMR, IR, UV-Vis), Computational (DFT)Its stability influences the rate of nucleophilic substitution.
Transition StateA high-energy, transient species at the peak of the energy profile of a reaction step.Computational (DFT, ab initio methods)Determines the reaction rate and selectivity.
HemiaminalAn intermediate in the reaction of an aldehyde with an amine.Spectroscopic (NMR), Computational (DFT)Precursor to the formation of an imine or Schiff base. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic compound. For 3,4-Dibromo-5-methyl-2-thiophene aldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment.

Advanced 1D and 2D NMR Experiments for Structural Assignment (e.g., COSY, HSQC, HMBC)

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show two singlets: one for the aldehyde proton (-CHO) and another for the methyl protons (-CH₃). The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the aldehyde group, as well as the electronic properties of the thiophene (B33073) ring.

To confirm the connectivity, 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would be expected to show no correlations, as there are no vicinal protons to couple with each other in the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the methyl protons to their directly attached carbon atom and the aldehyde proton to the aldehyde carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles for similar compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aldehyde Proton (-CHO)9.5 - 10.5180 - 190
Methyl Protons (-CH₃)2.0 - 2.515 - 25
Thiophene C2-140 - 150
Thiophene C3-120 - 130
Thiophene C4-115 - 125
Thiophene C5-135 - 145

Note: This table is predictive and not based on experimental data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Applications

HRMS would be employed to determine the exact mass of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₆H₄Br₂OS). The isotopic pattern would be particularly informative due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This would result in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.

Ionization Techniques in Mass Spectrometry

Various ionization techniques could be applied to analyze this compound. Electron Ionization (EI) would likely lead to significant fragmentation, providing valuable structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used to observe the molecular ion with greater intensity and less fragmentation.

Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (CHO), a bromine atom (Br), or a methyl radical (CH₃).

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the planarity of the thiophene ring and the orientation of the substituents. Furthermore, it would reveal the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing. To date, no crystallographic data for this specific compound has been reported in the Cambridge Structural Database (CSD).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the following characteristic vibrational modes would be expected:

Functional Group Expected Vibrational Frequency (cm⁻¹) Technique
C=O stretch (aldehyde)1680 - 1710IR, Raman
C-H stretch (aldehyde)2720 - 2820IR
C-H stretch (methyl)2850 - 3000IR, Raman
C=C stretch (thiophene ring)1400 - 1600IR, Raman
C-Br stretch500 - 650IR, Raman

Note: This table is predictive and not based on experimental data.

The precise positions of these bands would be influenced by the electronic effects of the various substituents on the thiophene ring.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the electronic absorption and emission spectroscopic properties of this compound. While the photophysical characteristics of various thiophene derivatives have been the subject of extensive research, detailed studies quantifying the absorption and fluorescence behavior of this particular compound, including absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yields (ΦF), are not publicly documented in the reviewed sources.

The electronic properties of thiophene-based molecules are intrinsically linked to their π-conjugated systems. The introduction of substituents, such as halogens, alkyl groups, and carbonyl functionalities, is known to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the electronic transitions. Generally, the absorption and emission characteristics of such compounds are governed by π → π* and n → π* transitions. The presence of bromine atoms, being electron-withdrawing, and a methyl group, being electron-donating, along with the aldehyde group, which is also electron-withdrawing, would be expected to create a complex interplay of electronic effects that influence the intramolecular charge transfer (ICT) characteristics of the molecule. However, without experimental data, any discussion on the specific electronic structure and transition energies of this compound remains speculative.

Further empirical investigation is required to thoroughly characterize the electronic absorption and emission profiles of this compound and to provide quantitative insights into its electronic structure. Such studies would be valuable for understanding the fundamental photophysics and for the potential development of this compound in materials science and optoelectronics.

Computational Chemistry and Theoretical Studies on 3,4 Dibromo 5 Methyl 2 Thiophene Aldehyde

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of 3,4-Dibromo-5-methyl-2-thiophene aldehyde.

Theoretical calculations for similar thiophene (B33073) derivatives have often employed the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. scispace.comresearchgate.net Such a study on this compound would yield its most stable three-dimensional conformation. The resulting electronic properties, such as dipole moment and charge distribution, can be analyzed. The distribution of electrons, influenced by the electronegative bromine atoms and the aldehyde group, is crucial in determining the molecule's polarity and interaction with other molecules.

Furthermore, DFT is used to create Molecular Electrostatic Potential (MEP) maps. An MEP map for this compound would visualize the electron-rich and electron-deficient regions, identifying likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, FMO analysis would calculate the energies of these orbitals. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From these energies, global reactivity descriptors can be calculated. researchgate.net

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Significance for Reactivity
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability; a smaller gap implies higher reactivity.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons to itself.

Analysis of the spatial distribution of the HOMO and LUMO would show where these orbitals are located on the molecule. This information helps predict how the molecule will interact with other reagents in chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a valuable tool for interpreting experimental results.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis for this compound would be performed using DFT calculations. The computed harmonic vibrational frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and Raman spectra. scispace.com The calculations also provide the potential energy distribution (PED), which assigns each vibrational mode to specific atomic motions (e.g., C-H stretch, C=O stretch), aiding in the definitive assignment of spectral bands. scispace.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical prediction of the chemical shifts for this compound would help in assigning the signals in an experimental NMR spectrum. The chemical shifts of thiophenes can be estimated using substituent chemical shifts (SCS) for the substituents at different positions. stenutz.eu The GIAO calculation would provide a more precise prediction based on the specific electronic environment of each nucleus in the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. An MD simulation for this compound would model the movement of its atoms and bonds at a given temperature.

This approach is particularly useful for conformational analysis, especially for rotation around single bonds, such as the bond connecting the aldehyde group to the thiophene ring. researchgate.net By simulating the molecule's dynamics, researchers can identify the most stable conformers and the energy barriers between them. MD simulations can also be used to study intermolecular interactions by placing the molecule in a simulated solvent box, providing insights into its behavior in solution and its interactions with solvent molecules.

Theoretical Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling could be used to study its behavior in various reactions, such as nucleophilic addition to the aldehyde group or substitution reactions on the thiophene ring.

By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov Calculating these barriers helps predict the feasibility and rate of a reaction. For instance, modeling the reaction of this aldehyde with a nucleophile would involve locating the transition state structure and calculating the energy barrier for the addition step, providing a deeper understanding of its reactivity. nih.gov

Applications of 3,4 Dibromo 5 Methyl 2 Thiophene Aldehyde in Advanced Materials Science and Organic Synthesis

Advanced Heterocyclic Scaffold Construction

The presence of multiple reactive sites on 3,4-Dibromo-5-methyl-2-thiophene aldehyde makes it an ideal precursor for the synthesis of complex heterocyclic systems. The bromine atoms are amenable to various cross-coupling reactions, while the aldehyde group can participate in a wide range of condensation and cyclization reactions.

Synthesis of Polycyclic Heteroaromatic Compounds

The construction of polycyclic heteroaromatic compounds is a significant area of research due to their potential applications in organic electronics, photovoltaics, and medicinal chemistry. This compound is a valuable precursor for such syntheses, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. These reactions allow for the sequential or one-pot formation of new carbon-carbon bonds at the 3- and 4-positions of the thiophene (B33073) ring, leading to the formation of fused aromatic systems.

The general strategy involves the coupling of the dibromothiophene core with various di-functionalized coupling partners, such as boronic acids or organostannanes, to build up the polycyclic framework. The aldehyde group can be either a spectator during these coupling reactions or can be utilized in subsequent intramolecular cyclization steps to form an additional ring. For instance, an intramolecular Friedel-Crafts type reaction could lead to the formation of a new carbocyclic or heterocyclic ring fused to the thiophene core.

A series of novel 4-arylthiophene-2-carbaldehyde compounds have been synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling with different arylboronic pinacol (B44631) esters/acids nih.gov. While this study focused on a monobromo-thiophene aldehyde, the principles are directly applicable to the dibromo analogue, allowing for the synthesis of more complex, poly-arylated thiophenes. The reaction of 2,5-dibromothiophene (B18171) derivatives with various heteroarenes using palladium catalysts has also been reported to produce 2,5-diheteroarylated thiophenes in moderate to good yields nih.gov. This demonstrates the feasibility of using dibromothiophenes to construct extended π-conjugated systems.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4PPh3K3PO4Toluene/Water85-9070-90 nih.gov
Pd(OAc)2-KOAcDMA14060-85 nih.gov
PdCl(C3H5)(dppb)dppbKOAcDMA14075-85 nih.gov

Catalyst Development and Ligand Design

The aldehyde functionality at the 2-position of this compound is a key feature for its application in catalyst development and ligand design. Aldehydes are common precursors for the synthesis of Schiff base ligands, which are a versatile class of ligands in coordination chemistry. The condensation of the aldehyde with a primary amine yields an imine, and if the amine contains another donor atom, a multidentate ligand can be formed.

These Schiff base ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations. The electronic properties of the thiophene ring, modified by the bromine and methyl substituents, can influence the catalytic activity of the resulting metal complex. The bromine atoms can also serve as handles for further functionalization of the ligand, allowing for the fine-tuning of its steric and electronic properties.

Schiff bases and their metal complexes are known to exhibit excellent catalytic activity in various reactions, often with high thermal and moisture stability researchgate.netchemijournal.com. For example, Schiff base complexes have been used as catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The specific structure of the ligand derived from this compound could lead to catalysts with unique selectivity and reactivity.

Amine PrecursorResulting Ligand TypePotential Metal CentersPotential Catalytic ApplicationsReference
EthylenediamineTetradentate (N2S2)Cu(II), Ni(II), Zn(II)Oxidation, Polymerization nih.gov
o-PhenylenediamineTridentate (N2S)Co(II), Cu(II), Ni(II), Zn(II)Hydrogenation, Transfer Hydrogenation nih.gov
Amino acidsChiral Tridentate (N,O,S)Ru(II), Rh(II), Ir(III)Asymmetric Catalysis science.gov

Functionalization of Surfaces and Interfaces for Material Science Applications

The unique combination of a thiophene ring and an aldehyde group in this compound makes it a promising candidate for the functionalization of surfaces and interfaces. Thiophene and its derivatives are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The sulfur atom in the thiophene ring provides a strong anchoring point to the surface.

The aldehyde group, on the other hand, offers a reactive handle for the covalent attachment of other molecules or for the initiation of surface-confined polymerization reactions. This allows for the creation of functional surfaces with tailored properties for applications in sensors, molecular electronics, and biocompatible coatings.

For instance, a surface functionalized with this compound could be further modified by reacting the aldehyde with a molecule containing a primary amine, leading to the immobilization of that molecule on the surface via an imine bond. The bromine atoms could also be utilized for on-surface polymerization reactions, such as Suzuki or Stille coupling, to create a thin polymer film covalently attached to the surface.

Furthermore, thiophene-based aldehydes have been used to create functionalizable and adhesive semiconducting polymers. These polymers can be cross-linked through the aldehyde groups, leading to insoluble and robust films with strong adhesion to substrates like indium tin oxide (ITO) nih.govacs.orgresearchgate.net. The electropolymerization of thiophene derivatives is another powerful technique for creating functional coatings on conductive surfaces acs.orgresearchgate.net. The presence of the aldehyde and bromo substituents on the thiophene ring of the target compound would influence the polymerization potential and the properties of the resulting polymer film.

Surface/SubstrateFunctionalization MethodPotential ApplicationKey FeaturesReference
GoldSelf-Assembled Monolayer (SAM)Biosensors, Molecular ElectronicsOrdered monolayer, covalent attachment via S-Au bond nih.govsigmaaldrich.comuow.edu.au
Indium Tin Oxide (ITO)ElectropolymerizationConductive Coatings, ElectrodesStrong adhesion, tunable electronic properties nih.govacs.orgresearchgate.net
Silicon DioxideSilanization followed by reaction with aldehydeMicroarrays, Biocompatible surfacesCovalent immobilization of biomolecules nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3,4-dibromo-5-methyl-2-thiophene aldehyde, and how can purity be optimized?

Methodological Answer:

  • Synthesis Steps : Begin with 5-methylthiophene-2-carbaldehyde as the precursor. Bromination at the 3- and 4-positions can be achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C to avoid over-bromination). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via melting point analysis and high-resolution mass spectrometry (HRMS) .
  • Yield Optimization : Adjust stoichiometry of brominating agents and reaction time to suppress side products like di-brominated byproducts .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Refine the structure using SHELXL to determine bond lengths, angles, and planarity of the aldehyde-thiophene system. Key indicators: R factor < 0.05, data-to-parameter ratio > 14 .
  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while bromine substituents deshield adjacent protons (δ 7.2–7.6 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (expected [M⁺] ~292–294 Da for C₆H₄Br₂OS) .

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column with helium carrier gas to separate impurities. Monitor for residual solvents (e.g., DCM) and brominated byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm). Calibrate using certified reference standards .
  • Elemental Analysis : Compare experimental C/H/Br/S percentages with theoretical values (e.g., C: 24.35%, Br: 54.14%) to detect non-volatile impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Verification : Combine SCXRD with 2D NMR (HSQC, HMBC) to resolve ambiguities. For example, HMBC correlations between the aldehyde proton and thiophene carbons confirm substituent positions .
  • Dynamic NMR : If rotational isomers are suspected (e.g., hindered aldehyde rotation), perform variable-temperature NMR to observe coalescence effects .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What strategies are recommended for studying this compound’s interactions with biological macromolecules?

Methodological Answer:

  • Fluorescence Quenching Assays : Incubate the compound with human serum albumin (HSA) and measure tryptophan fluorescence quenching. Calculate binding constants (e.g., Stern-Volmer analysis) .
  • Molecular Docking : Use AutoDock Vina to model interactions. The aldehyde group may form hydrogen bonds with lysine residues in binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?

Methodological Answer:

  • Twinning : For twinned crystals, use the TWINABS module in SHELXL to refine data. Define twin laws via the HKL-5 package .
  • Disordered Atoms : Apply restraints (e.g., SIMU, DELU) in SHELXL to model disordered bromine or methyl groups. Validate with residual density maps .
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce model ambiguity .

Q. What functionalization strategies enable selective modification of the aldehyde group?

Methodological Answer:

  • Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives. Monitor via IR (C=N stretch ~1600 cm⁻¹) .
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl groups at the aldehyde position. Optimize with Pd(PPh₃)₄ and K₂CO₃ in DMF .
  • Reduction to Alcohol : Employ NaBH₄ in methanol to reduce the aldehyde to a hydroxymethyl group. Confirm via ¹H NMR (δ 4.5–5.0 ppm for -CH₂OH) .

Q. How can environmental persistence or toxicity of this compound be assessed?

Methodological Answer:

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100. Use liver S9 fractions for metabolic activation .
  • High-Resolution Mass Spectrometry Imaging (MSI) : Map spatial distribution in plant or animal tissues to study bioaccumulation .
  • Degradation Studies : Expose to UV light or oxidants (e.g., H₂O₂) and analyze breakdown products via LC-MS. Look for debrominated intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.